![molecular formula C12H17N3O B1338405 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone CAS No. 206879-65-4](/img/structure/B1338405.png)
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
Descripción general
Descripción
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a heterocyclic compound with the molecular formula C12H17N3O. It is also known by its IUPAC name, 3-(4-acetyl-1-piperazinyl)aniline. This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable catalyst. The nitro group is then reduced to an amino group using hydrogenation or other reduction methods. The final step involves the acetylation of the piperazine ring to introduce the ethanone moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: Similar structure but with the amino group in a different position.
1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups instead of an aminophenyl group.
4-(3-Methoxyphenyl)piperazin-1-ium: Contains a methoxy group instead of an amino group.
Uniqueness
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Actividad Biológica
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews its biological activity, focusing on mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an aminophenyl group, which significantly influences its biological activity. The structure can be represented as follows:
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive properties .
- Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Cell Signaling Modulation : It modulates key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may induce apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuropharmacological Study : A study evaluated the effects of the compound on behavioral models of anxiety and depression in rodents. The results indicated a significant reduction in anxiety-like behavior, attributed to its serotonin receptor modulation .
- Oncology Research : In a recent clinical trial involving patients with advanced solid tumors, the compound was administered alongside standard chemotherapy. Results showed improved patient outcomes and reduced side effects compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling 3-aminophenylpiperazine with acetylating agents. Key steps include:
- Nucleophilic substitution : React 3-aminophenylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenation or coupling steps to reduce side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
- Yield improvement : Control temperature (0–5°C during acylation) and stoichiometry (1:1.2 molar ratio of piperazine to acetylating agent).
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy : Confirm structure via -NMR (δ 2.1 ppm for acetyl CH, δ 3.4–3.8 ppm for piperazine protons) and -NMR (δ 207 ppm for ketone carbonyl) .
- Mass spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 220.27 for [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing (monoclinic P2/c symmetry) and hydrogen-bonding networks (O–H···O interactions) to assess stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) models predict the pharmacological potential of this compound?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and electron affinity (EA) to correlate with receptor binding. For example, EA values predict anti-dopaminergic activity in aryl piperazine derivatives .
- Docking studies : Simulate interactions with serotonin (5-HT/5-HT) or dopamine D receptors. The 3-aminophenyl group may enhance π-π stacking with aromatic residues in receptor pockets .
- In vitro validation : Test affinity via radioligand binding assays (e.g., -spiperone for D receptors) .
Q. How can conflicting bioactivity data (e.g., anti-cancer vs. antipsychotic activity) in structural analogs be resolved?
- Methodological Answer :
- Comparative assays : Test the compound against multiple cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neuroactivity) under standardized conditions .
- Metabolic profiling : Use LC-MS to identify metabolites that may explain divergent effects. For example, hydroxylation at the phenyl ring could alter target specificity .
- Dose-response analysis : Evaluate EC values across assays; low potency in one model may reflect off-target interactions .
Q. What strategies mitigate toxicity risks during preclinical studies?
- Methodological Answer :
- In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (MTT assay) .
- Genotoxicity assays : Ames test for mutagenicity and comet assay for DNA damage .
- Waste management : Neutralize acidic/basic byproducts before disposal and adhere to REACH guidelines for solvent handling .
Q. How does crystallographic data inform formulation strategies for improved solubility?
- Methodological Answer :
- Crystal lattice analysis : Hydrogen-bonding networks (e.g., O–H···O in monoclinic crystals) influence solubility. Modify co-crystallization agents (e.g., succinic acid) to disrupt tight packing .
- Polymorph screening : Use solvent-drop grinding to identify metastable forms with higher aqueous solubility.
- Salt formation : React with HCl to generate a hydrochloride salt, enhancing bioavailability .
Propiedades
IUPAC Name |
1-[4-(3-aminophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZOUXIQFHVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455838 | |
Record name | 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-65-4 | |
Record name | 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.